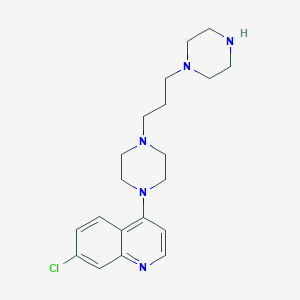
Butyloctylmagnesium-A (20per cent in Heptane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyloctylmagnesium-A (20 per cent in Heptane) is a versatile organometallic compound widely used in various scientific research and industrial applications. It is a solution of butyloctylmagnesium in heptane, typically used as a reagent in organic synthesis and as a catalyst component in polymerization processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyloctylmagnesium-A involves the reaction of butylmagnesium chloride with octylmagnesium chloride in the presence of heptane as a solvent. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the organomagnesium compounds. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of Butyloctylmagnesium-A is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified and standardized to achieve a 20 per cent concentration in heptane .
Chemical Reactions Analysis
Types of Reactions
Butyloctylmagnesium-A undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Reacts with halides to form new carbon-carbon bonds.
Reduction Reactions: Reduces certain functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used with Butyloctylmagnesium-A include aldehydes, ketones, and halides. The reactions are typically carried out under an inert atmosphere to prevent the degradation of the organomagnesium compound. Solvents such as ether or tetrahydrofuran (THF) are often used to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving Butyloctylmagnesium-A include secondary and tertiary alcohols, alkanes, and various substituted organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Scientific Research Applications
Butyloctylmagnesium-A has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Acts as a catalyst component in the polymerization of olefins and the production of synthetic rubber
Mechanism of Action
The mechanism of action of Butyloctylmagnesium-A involves the nucleophilic attack of the organomagnesium compound on electrophilic centers in the substrate molecules. This leads to the formation of new carbon-carbon bonds or the reduction of functional groups. The molecular targets include carbonyl compounds, halides, and other electrophilic species. The pathways involved are primarily nucleophilic addition and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Butylmagnesium Chloride: A simpler organomagnesium compound used in similar reactions but with different reactivity and selectivity.
Octylmagnesium Chloride: Another organomagnesium compound with longer alkyl chains, used for specific synthetic applications.
Phenylmagnesium Bromide: An aromatic organomagnesium compound used in the synthesis of aromatic compounds.
Uniqueness
Butyloctylmagnesium-A is unique due to its combination of butyl and octyl groups, providing a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and as a catalyst component in polymerization processes.
Properties
CAS No. |
124181-30-2 |
|---|---|
Molecular Formula |
(C₄H₉)₁.₅(C₈H₁₇)₀.₅Mg |
Molecular Weight |
166.6 |
Synonyms |
BOMAG-A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











